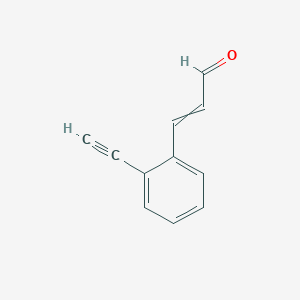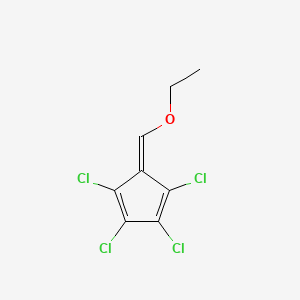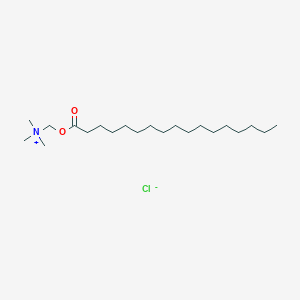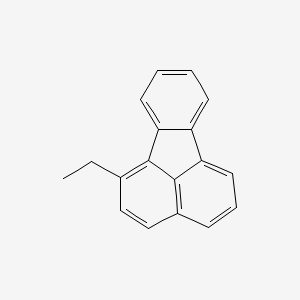
1-Ethylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the addition of an ethyl group to the fluoranthene structure. Fluoranthene itself is a fusion of naphthalene and benzene units connected by a five-membered ring . This compound is known for its fluorescence under UV light and is often found in combustion products .
Méthodes De Préparation
The synthesis of 1-Ethylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial production methods for fluoranthene derivatives often involve the extraction of fluoranthene from coal tar, followed by purification and subsequent chemical modification. The high boiling fraction of coal tar is a significant source of fluoranthene .
Analyse Des Réactions Chimiques
1-Ethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of fluoranthene-1-carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, although this is less common due to the stability of the aromatic system.
Substitution: Electrophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Ethylfluoranthene exerts its effects is primarily through its interaction with cellular membranes and proteins. Its planar structure allows it to intercalate into lipid bilayers, affecting membrane fluidity and function. Additionally, its fluorescence properties enable it to act as a probe for studying molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
1-Ethylfluoranthene is similar to other fluoranthene derivatives, such as:
Fluoranthene: The parent compound, known for its fluorescence and presence in combustion products.
1-Methylfluoranthene: Another derivative with a methyl group instead of an ethyl group, used in similar applications but with slightly different chemical properties.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
55220-72-9 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1-ethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-2-12-10-11-13-6-5-9-16-14-7-3-4-8-15(14)17(12)18(13)16/h3-11H,2H2,1H3 |
Clé InChI |
AQRHMUGYCXWAKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
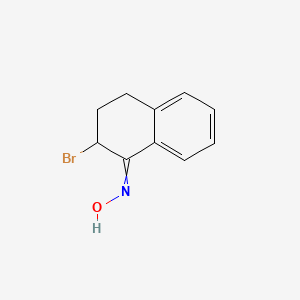
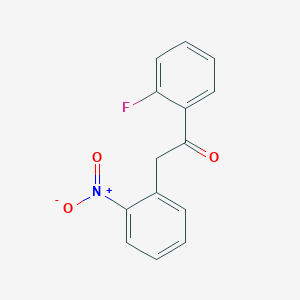
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
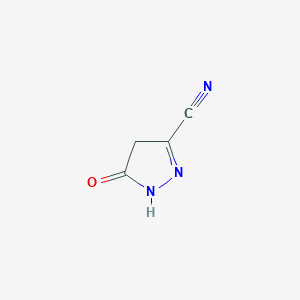

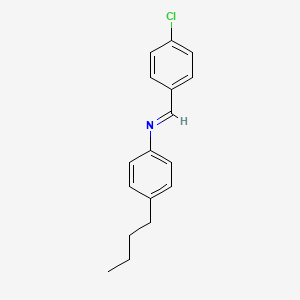
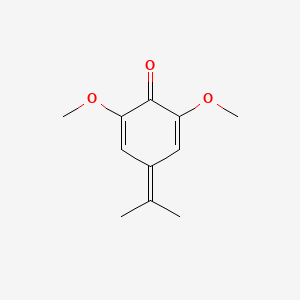
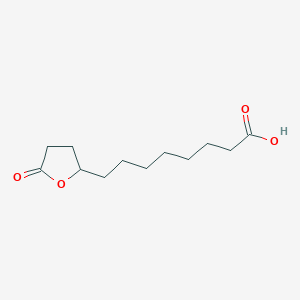
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)

